molecular formula C12H12ClFN2 B14770920 (2'-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride

(2'-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride

Cat. No.: B14770920
M. Wt: 238.69 g/mol
InChI Key: IKCPAXDVUURRNC-UHFFFAOYSA-N
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Description

(2’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a biphenyl structure substituted with a fluoro group at the 2’ position and a hydrazine moiety at the 3’ position, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2’-fluoro-biphenyl-3-carboxylic acid.

    Formation of Hydrazine Derivative: The carboxylic acid is then converted to its corresponding hydrazide using hydrazine hydrate under reflux conditions.

    Hydrochloride Salt Formation: The hydrazide is treated with hydrochloric acid to form the hydrochloride salt of (2’-Fluoro-biphenyl-3-yl)-hydrazine.

Industrial Production Methods

Industrial production methods for (2’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluoro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Biphenyl-3-yl-amine derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-Fluoro-biphenyl-3-yl)-hydrazine hydrochloride is unique due to the presence of both a fluoro group and a hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12ClFN2

Molecular Weight

238.69 g/mol

IUPAC Name

[3-(2-fluorophenyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C12H11FN2.ClH/c13-12-7-2-1-6-11(12)9-4-3-5-10(8-9)15-14;/h1-8,15H,14H2;1H

InChI Key

IKCPAXDVUURRNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)NN)F.Cl

Origin of Product

United States

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